Super-TDU

Descripción

Propiedades

IUPAC Name |

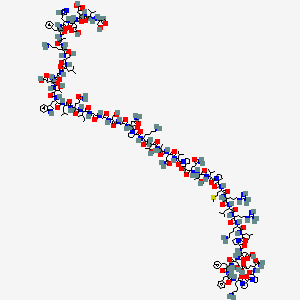

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAMPXYTTUOEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C237H370N66O69S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5280 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Super-TDU, a YAP-TEAD Interaction Inhibitor

This technical guide provides a comprehensive overview of the discovery and development of Super-TDU, a novel peptide inhibitor targeting the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the Hippo signaling pathway in oncology.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The downstream effectors of this pathway, YAP and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD family transcription factors to drive the expression of genes involved in cell proliferation and survival.[1] In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activation of YAP/TAZ, thus promoting tumorigenesis.[1][2]

This compound is a synthetic peptide developed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[3][4] By competitively inhibiting the YAP-TEAD interaction, this compound effectively antagonizes YAP's oncogenic function, presenting a promising therapeutic strategy for cancers with aberrant Hippo signaling.[4][5][6]

Mechanism of Action

This compound functions by directly targeting TEADs and disrupting their interaction with YAP.[2] VGLL4, the protein on which this compound is based, contains two TEAD-interacting TONDU (TDU) domains.[7] this compound mimics the structure of these domains, allowing it to competitively bind to TEADs.[1][4] This competitive inhibition prevents the formation of the YAP-TEAD transcriptional complex, thereby downregulating the expression of downstream target genes such as CTGF, CYR61, and CDX2, which are crucial for tumor growth and proliferation.[3][5][6]

The selectivity of this compound appears to be linked to the cellular context, with tumor cells exhibiting an elevated YAP/VGLL4 ratio showing higher sensitivity to the peptide.[5] This suggests a potential biomarker-driven approach for patient stratification in future clinical applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, covering its in vitro activity, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MGC-803 | Gastric Cancer | Cell Viability | Inhibition of Viability | Significant Inhibition | [5] |

| BGC-823 | Gastric Cancer | Cell Viability | Inhibition of Viability | Significant Inhibition | [5] |

| HGC27 | Gastric Cancer | Cell Viability | Inhibition of Viability | Significant Inhibition | [5] |

| MKN-45 | Gastric Cancer | Cell Viability | Inhibition of Viability | No Significant Inhibition | [5] |

| HeLa | Cervical Cancer | Cell Viability | Inhibition of Viability | Significant Inhibition | [5] |

| HCT116 | Colon Cancer | Cell Viability | Inhibition of Viability | Significant Inhibition | [5] |

| A549 | Lung Cancer | Cell Viability | Inhibition of Viability | Significant Inhibition | [5] |

| MCF-7 | Breast Cancer | Cell Viability | Inhibition of Viability | Significant Inhibition | [5] |

| Jurkat | T-cell Leukemia | Cell Viability | Inhibition of Viability | Marginal Inhibition | [5] |

| Raji | B-cell Lymphoma | Cell Viability | Inhibition of Viability | Marginal Inhibition | [5] |

| MGC-803 | Gastric Cancer | Colony Formation | Inhibition of Colony Formation | Significant Inhibition | [5][6] |

| BGC-823 | Gastric Cancer | Colony Formation | Inhibition of Colony Formation | Significant Inhibition | [5][6] |

| HGC27 | Gastric Cancer | Colony Formation | Inhibition of Colony Formation | Significant Inhibition | [5][6] |

| Huh-7 | Hepatocellular Carcinoma | Cell Viability | Compromised ACTN1-induced viability | 50 nM this compound (1-31) | [8] |

| LM3 | Hepatocellular Carcinoma | Cell Viability | Compromised ACTN1-induced viability | 50 nM this compound (1-31) | [8] |

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Mouse Model

| Animal Model | Dosage | Administration Route | Treatment Frequency | Outcome | Reference |

| BALB/cA nu/nu mice | 50 µg/kg | Tail Vein Injection | Per day | Marked decrease in tumor size and weight | [6] |

| BALB/cA nu/nu mice | 500 µg/kg | Tail Vein Injection | Per day | Marked decrease in tumor size and weight (dose-dependent) | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Dosage | Cmax | t1/2α | Clearance (CL) | Reference |

| 250 µg/kg | 6.12 ng/mL | 0.78 hours | 7.41 mL/min/kg | [6] |

| 500 µg/kg | 13.3 ng/mL | 0.82 hours | 7.72 mL/min/kg | [6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the development of this compound.

4.1. In Vitro Cell Viability Assay

-

Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.

-

Methodology: An ATP-based cell viability assay is utilized.[5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-320 ng/ml) or a vehicle control.[5] In some experiments, cells may be transfected with specific plasmids prior to treatment.[5]

-

Incubation: The treated cells are incubated for a specified period, typically 72 hours.[5]

-

ATP Measurement:

-

100 µL of an ATP assay reagent (e.g., CellTiter-Glo®) is added to each well.

-

The plate is mixed for 2 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.[5]

-

After a 10-minute incubation, the intracellular ATP content is measured using a multilabel luminescence counter.[5]

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate cell viability relative to the vehicle-treated control cells.

-

4.2. In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: BALB/cA athymic nude mice are typically used.[5]

-

Tumor Implantation: A suspension of human gastric cancer cells (e.g., MGC-803) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered, for example, via tail vein injection at doses of 50 or 500 µg/kg daily.[6] The control group receives a vehicle solution.

-

Monitoring: Tumor size and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue may be collected for further analysis, such as measuring the expression of YAP target genes.[6]

-

4.3. Co-Immunoprecipitation (Co-IP) Assay

-

Objective: To demonstrate that this compound reduces the endogenous interaction between YAP and TEADs.

-

Methodology:

-

Cell Lysis: Cells treated with this compound or a control are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or TEAD, which is coupled to agarose or magnetic beads. This pulls the target protein and its binding partners out of the solution.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The protein complexes are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both YAP and TEAD to detect the presence of the co-precipitated protein. A reduced amount of the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound within the Hippo signaling pathway and a typical experimental workflow for its evaluation.

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity as a specific inhibitor of the oncogenic YAP-TEAD interaction. Its ability to suppress tumor growth in a dose-dependent manner, particularly in cancers with a high YAP/VGLL4 ratio, establishes a strong rationale for its continued development. The favorable, albeit short, pharmacokinetic profile suggests that further formulation or medicinal chemistry efforts could enhance its therapeutic window.

Future research should focus on comprehensive toxicology studies, optimization of its delivery and stability, and the identification of robust predictive biomarkers to guide its clinical application. The development of this compound represents a significant advancement in targeting the Hippo pathway, a critical node in cancer biology, and holds the promise of a novel therapeutic option for patients with YAP-driven malignancies.

References

- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

Unraveling Super-TDU: A Technical Guide to a Novel YAP-TEAD Interaction Inhibitor

For Immediate Release

SHANGHAI, China – November 7, 2025 – In a significant advancement for cancer research, particularly in the context of gastric cancer, the inhibitory peptide Super-TDU has emerged as a promising therapeutic agent. This in-depth technical guide provides a comprehensive overview of the core principles of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this novel peptide inhibitor.

This compound is a rationally designed peptide that functions as a potent antagonist of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a critical downstream nodal point of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[3] this compound is a mimetic of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for binding to TEAD.[4] By competitively binding to TEAD, this compound effectively displaces YAP, thereby inhibiting the transcription of pro-oncogenic target genes.[1][4]

Mechanism of Action: Disrupting the YAP-TEAD Oncogenic Axis

The primary mechanism of this compound involves its direct binding to TEAD transcription factors, which prevents the association of the transcriptional co-activator YAP.[1] In a healthy state, the Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic retention and degradation. However, when the Hippo pathway is inactivated, unphosphorylated YAP translocates to the nucleus, binds to TEAD, and initiates a transcriptional program that promotes cell proliferation and suppresses apoptosis. This compound intervenes at this crucial juncture. By occupying the YAP-binding domain on TEAD, it abrogates the formation of the YAP-TEAD transcriptional complex, leading to the downregulation of key target genes responsible for cancer cell growth and survival, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Caudal type homeobox 2 (CDX2).[1][2][5]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC-803 | Gastric Cancer | 1.2 | [6] |

| BGC-823 | Gastric Cancer | Not Reported | |

| HGC-27 | Gastric Cancer | Not Reported |

Note: While multiple sources confirm the inhibitory effect of this compound on BGC-823 and HGC-27 cell lines, specific IC50 values have not been reported in the reviewed literature.

| Parameter | 250 µg/kg Dose | 500 µg/kg Dose | Reference |

| Half-life (t1/2α) | 0.78 hours | 0.82 hours | [2] |

| Maximum Concentration (Cmax) | 6.12 ng/mL | 13.3 ng/mL | [2] |

| Clearance (CL) | 7.41 mL/min/kg | 7.72 mL/min/kg | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines of key experimental protocols used to characterize this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate YAP-TEAD Interaction Disruption

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between endogenous YAP and TEAD proteins in cancer cells.

Materials:

-

MGC-803 gastric cancer cells

-

This compound peptide

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-YAP antibody

-

Anti-TEAD antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture MGC-803 cells to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate a portion of the lysate with an anti-YAP antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-TEAD antibody to detect the co-precipitated TEAD. A decrease in the TEAD band in this compound treated samples compared to the control indicates disruption of the YAP-TEAD interaction.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes the establishment of a gastric cancer xenograft model in mice to evaluate the in vivo anti-tumor activity of this compound.

Materials:

-

MGC-803 gastric cancer cells

-

BALB/c nude mice (4-6 weeks old)

-

Matrigel (optional)

-

This compound peptide

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest MGC-803 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject approximately 4 x 10^6 cells into the flank of each mouse.[7]

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 or 500 µg/kg via tail vein injection) or vehicle control daily or as per the experimental design.[8]

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to quantify the changes in mRNA levels of YAP-TEAD target genes following this compound treatment.

Materials:

-

MGC-803 cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for CTGF, CYR61, CDX2, and a housekeeping gene (e.g., GAPDH)

Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| CTGF | TCCCAAAATCTCCAAGCCTA | GTAATGGCAGGCACAGGTCT | [9] |

| CYR61 | GGAAAAGGCAGCTCACTGAAGC | GGAGATACCAGTTCCACAGGTC | [10] |

| CDX2 | CCACGCTGGGGCTCTCT | Not specified in search results | [11] |

Note: The reverse primer for CDX2 was not explicitly found in the provided search results. Researchers should design and validate a suitable reverse primer.

Procedure:

-

Extract total RNA from this compound-treated and control cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the specified primers and SYBR Green master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and the logical workflow of its experimental validation.

Caption: this compound Mechanism of Action.

Caption: Experimental Validation Workflow.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its therapeutic potential, including more extensive preclinical and clinical studies. The detailed protocols and quantitative data presented herein are intended to facilitate such future investigations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2.6. Subcutaneous xenograft assays [bio-protocol.org]

- 8. cn.sinobiological.com [cn.sinobiological.com]

- 9. academic.oup.com [academic.oup.com]

- 10. cdn.origene.com [cdn.origene.com]

- 11. Over-expression of CDX2 alleviates breast cancer by up-regulating microRNA let-7b and inhibiting COL11A1 expression | springermedizin.de [springermedizin.de]

Super-TDU: A Precision-Guided Peptide Antagonist Outcompeting Traditional Inhibitors of the Oncogenic YAP-TEAD Axis

For Immediate Release

In the landscape of oncology research, the Hippo-YAP signaling pathway has emerged as a critical regulator of organ size and a key driver of tumorigenesis when dysregulated. The transcriptional coactivator Yes-associated protein (YAP) and its association with the TEA domain (TEAD) family of transcription factors are central to this pathway's oncogenic output. A novel peptide-based inhibitor, Super-TDU, is demonstrating significant promise in disrupting this interaction with high specificity and potency, offering a distinct advantage over traditional small-molecule inhibitors. This technical guide provides an in-depth comparison of this compound and conventional inhibitors, detailing their mechanisms of action, efficacy, and the experimental protocols for their evaluation.

Introduction: The YAP-TEAD Interaction as a Therapeutic Target

The interaction between YAP and TEAD is a downstream bottleneck in the Hippo pathway. In a healthy state, the Hippo kinase cascade phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. However, in many cancers, this regulation is lost, resulting in the nuclear accumulation of YAP. Once in the nucleus, YAP binds to TEAD, driving the transcription of genes that promote cell proliferation, survival, and metastasis. The critical nature of the YAP-TEAD nexus makes it a prime target for therapeutic intervention. Traditional approaches have largely focused on small molecules that indirectly affect this pathway or directly, but often non-specifically, interfere with the YAP-TEAD complex. This compound represents a new class of rationally designed peptide inhibitors that offer a more targeted approach.

Mechanism of Action: this compound vs. Traditional Inhibitors

This compound: A Competitive Antagonist Mimicking VGLL4

This compound is a biomimetic peptide designed to replicate the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[1] this compound directly targets TEAD transcription factors, competitively inhibiting the binding of YAP and thereby preventing the formation of the oncogenic transcriptional complex.[1][2] This leads to the downregulation of critical YAP target genes, including the connective tissue growth factor (CTGF), cysteine-rich angiogenic inducer 61 (CYR61), and caudal type homeobox 2 (CDX2).[3][4][5]

Traditional Inhibitors: A Mixed Bag of Mechanisms

Traditional inhibitors of the YAP-TEAD pathway encompass a range of small molecules with diverse and often indirect mechanisms of action:

-

Verteporfin: Initially identified as a photosensitizer, verteporfin is believed to disrupt the YAP-TEAD interaction, although its precise mechanism is not fully elucidated and it may have off-target effects.[6][7][8][9] It has been shown to inhibit YAP-induced liver overgrowth and has anti-cancer efficacy in several solid tumors.[7]

-

Dasatinib: This multi-kinase inhibitor indirectly affects the YAP-TEAD pathway by inhibiting SRC family kinases (SFKs).[4][10] SFK-mediated phosphorylation of YAP on specific tyrosine residues can promote its nuclear localization and activity.[2] By inhibiting SFKs, dasatinib leads to the cytoplasmic retention of YAP, thus preventing its interaction with TEAD.[3][10]

-

Statins: Commonly used to lower cholesterol, statins have been shown to inhibit the mevalonate pathway. This, in turn, affects the geranylgeranylation of Rho GTPases, leading to alterations in the actin cytoskeleton and subsequent activation of the Hippo pathway kinase cascade, which promotes the phosphorylation and cytoplasmic sequestration of YAP.[10]

-

Other Small Molecules: A growing number of small molecules are being developed to target the TEAD palmitoylation pocket or other allosteric sites, which can indirectly modulate the YAP-TEAD interaction.[11][12][13][14]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and a selection of traditional inhibitors. It is important to note that direct comparative studies are limited, and the reported values are often from different experimental systems.

| Inhibitor | Target | Mechanism of Action | Reported Efficacy (IC50/Effective Concentration) | Cell Lines/System |

| This compound | YAP-TEAD Interaction | Competitive binding to TEAD | ~50 nM (cell viability)[15] | Huh-7, LM3 (Hepatocellular Carcinoma) |

| Verteporfin | YAP-TEAD Interaction | Direct disruption (proposed) | ~1 µM (TEAD reporter activity)[7] | HEK293, Uveal Melanoma cells |

| Dasatinib | SRC Family Kinases | Indirect, promotes YAP cytoplasmic retention | ~10 µM (inhibition of YAP nuclear localization)[3][10] | MDA-MB-231 (Breast Cancer) |

| Fluvastatin | HMG-CoA Reductase | Indirect, activates Hippo pathway | ~10 µM (inhibition of YAP nuclear localization)[3] | MDA-MB-231 (Breast Cancer) |

| MYF-03-69 | TEAD Palmitate Pocket | Covalent modification, disrupts YAP-TEAD | 56 nM (TEAD reporter activity)[13] | NCI-H226 (Mesothelioma) |

| IAG933 | YAP-TEAD Interaction | Direct disruption | 9 nM (TEAD4 binding)[16] | NCI-H2052 (Mesothelioma) |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors. Below are representative protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to determine if an inhibitor can disrupt the interaction between endogenous YAP and TEAD proteins in cultured cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against YAP or TEAD for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-YAP and anti-TEAD)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with the inhibitor (e.g., this compound, verteporfin) or vehicle control for the desired time and concentration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-TEAD) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated YAP with the TEAD antibody in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP-TEAD complex.

Materials:

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours, treat the transfected cells with various concentrations of the inhibitor or vehicle control.

-

Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional activity.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of YAP-TEAD inhibitors in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line known to have high YAP-TEAD activity

-

Inhibitor formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Inhibitor Administration: Administer the inhibitor (e.g., this compound via intravenous injection) or vehicle control to the respective groups according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to determine the efficacy of the inhibitor. Further analysis can include immunohistochemistry for YAP/TEAD target genes or markers of proliferation and apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: this compound competitively inhibits the YAP-TEAD interaction.

Caption: Mechanisms of traditional YAP-TEAD pathway inhibitors.

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of the YAP-TEAD oncogenic axis. Its mechanism as a competitive antagonist, mimicking a natural regulatory protein, provides a high degree of specificity that is often lacking in traditional small-molecule inhibitors. While direct, head-to-head quantitative comparisons are still needed, the available data suggests that this compound and other next-generation inhibitors operate at a potency that is orders of magnitude greater than many conventional drugs targeting this pathway. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of these promising therapeutics. Future research should focus on optimizing the in vivo delivery and stability of peptide-based inhibitors like this compound and exploring their efficacy in a broader range of cancer types with documented YAP-TEAD dependency. The continued development of such precision-guided therapies holds the key to more effective and less toxic cancer treatments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]

- 6. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 14. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

A Technical Guide to Super-TDU and the Landscape of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Super-TDU, clarifying its mechanism of action as a transcriptional inhibitor within the Hippo signaling pathway. It also offers an in-depth introduction to the distinct field of Targeted Protein Degradation (TPD), a rapidly emerging therapeutic modality. While this compound achieves its therapeutic effects by disrupting protein-protein interactions, TPD utilizes the cell's own machinery to eliminate disease-causing proteins entirely. This guide will delineate these two important strategies in modern drug discovery, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Section 1: this compound and the Inhibition of the Hippo-YAP-TEAD Signaling Pathway

This compound is a synthetic peptide that acts as a specific antagonist of the YAP-TEAD interaction, a critical juncture in the Hippo signaling pathway often dysregulated in cancer.[1] It does not mediate protein degradation but rather functions by competitively inhibiting the binding of the transcriptional co-activator Yes-associated protein (YAP) to TEA domain (TEAD) transcription factors.[2][3] This disruption prevents the transcription of downstream genes involved in cell proliferation and survival.[1][2]

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP.[3] Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus.[3] In many cancers, the Hippo pathway is "off," allowing unphosphorylated YAP to translocate to the nucleus, where it binds to TEAD transcription factors to drive the expression of oncogenes like CTGF, CYR61, and CDX2.[2]

This compound is a peptide designed to mimic VGLL4, a natural competitive inhibitor of the YAP-TEAD interaction.[3] By occupying the YAP-binding pocket on TEAD, this compound effectively blocks the formation of the YAP-TEAD transcriptional complex, thereby suppressing tumor growth.[3] This makes it a promising therapeutic strategy for cancers with an elevated YAP-to-VGLL4 ratio.[2]

Quantitative Data for this compound

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Effect | Concentration | Reference |

|---|---|---|---|---|

| MGC-803, BGC-823, HGC27 | Gastric Cancer | Inhibition of cell viability and colony formation | Not specified | [1][2] |

| HeLa, HCT116, A549, MCF-7 | Various | Significant inhibition of cell growth | 0-320 ng/ml | [2] |

| Huh-7, LM3 | Hepatocellular Carcinoma | Compromised increased cell viability induced by ACTN1 | 50 nM |[4] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

| Parameter | Dosage | Value | Effect | Reference |

|---|---|---|---|---|

| t½α | 250 µg/kg | 0.78 hours | - | [1] |

| t½α | 500 µg/kg | 0.82 hours | - | [1] |

| Cmax | 250 µg/kg | 6.12 ng/mL | - | [1] |

| Cmax | 500 µg/kg | 13.3 ng/mL | - | [1] |

| Tumor Growth | 50 or 500 µg/kg (daily) | Dose-dependent decrease in tumor size and weight | Markedly decreased tumor size and weight |[1] |

Experimental Protocol: Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on cancer cell proliferation.[2]

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Multilabel luminescence counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]

-

ATP Measurement:

-

Data Acquisition: Measure the luminescence of each well using a multilabel counter.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Section 2: An Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a therapeutic strategy that harnesses the cell's natural protein disposal systems to eliminate specific disease-causing proteins.[5] Unlike traditional inhibitors that only block a protein's function, TPD removes the protein entirely, offering potential advantages in efficacy and the ability to overcome drug resistance.[6] The most prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs).

Mechanism of Action

TPD primarily utilizes the Ubiquitin-Proteasome System (UPS).[7][8] The UPS is the major pathway for selective degradation of intracellular proteins.[7] It involves a three-enzyme cascade (E1, E2, and E3 ligases) that attaches a poly-ubiquitin chain to a target protein, marking it for destruction by the proteasome.[9]

PROTACs are heterobifunctional molecules with two key components connected by a linker: one end binds to the protein of interest (POI), and the other end binds to an E3 ubiquitin ligase.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[11]

Quantitative Parameters for TPD

The efficacy of a degrader molecule is assessed using several key metrics.

Table 3: Key Quantitative Metrics for TPD

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| DC₅₀ | The concentration of a degrader required to degrade 50% of the target protein. | Measures the potency of the degrader. | [12] |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given degrader. | Indicates the efficacy of the degrader. | [12] |

| t½ | The time required to degrade 50% of the target protein at a given degrader concentration. | Measures the rate of degradation. |[11] |

Note: DC₅₀ and Dₘₐₓ are time-dependent parameters, and their values should always be reported with the corresponding treatment duration.[12]

Experimental Protocol: Western Blot for Protein Degradation

This protocol provides a standard method for quantifying the reduction in target protein levels following treatment with a degrader.

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cells expressing the protein of interest (POI)

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis:

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Super-TDU: A Case Study in Targeting the "Undruggable" YAP-TEAD Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of drug discovery is perpetually challenged by a class of proteins deemed "undruggable." These targets, often lacking conventional enzymatic active sites, have historically been impervious to traditional small-molecule inhibitors. A significant portion of this "undruggable" proteome is composed of protein-protein interactions (PPIs), which are critical for a multitude of cellular processes and are frequently dysregulated in disease. This guide delves into a specific and innovative approach to tackling such a challenge: the development of Super-TDU, a peptide-based therapeutic designed to disrupt the oncogenic interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).

While broader strategies like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues are gaining prominence for their ability to induce the degradation of intractable targets, the focused design of competitive inhibitors for PPIs remains a potent and viable strategy.[1][2] This guide will provide a comprehensive overview of the this compound technology, presenting it as a case study for the rational design of therapeutics against challenging "undruggable" targets. We will explore the underlying biology of the YAP-TEAD interaction, the mechanism of action of this compound, and the preclinical data supporting its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are provided to offer a thorough understanding of the evaluation of this novel therapeutic modality.

The "Undruggable" Challenge: Protein-Protein Interactions

A significant portion of the human proteome, estimated to be as high as 85%, is considered "undruggable" by conventional therapeutic approaches.[3] Many of these proteins lack well-defined binding pockets or catalytic sites that can be targeted by small-molecule inhibitors.[4][5] Transcription factors and scaffolding proteins, which often function through intricate protein-protein interactions, are prominent examples of such challenging targets.[1] The disruption of these interactions presents a promising therapeutic strategy, as they are fundamental to numerous disease pathways.

The Hippo Pathway and the Oncogenic YAP-TEAD Interaction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6] A key downstream effector of this pathway is the transcriptional co-activator YAP. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[7] In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP and uncontrolled tumor growth.[6] The interaction between YAP and TEAD is therefore a prime target for therapeutic intervention.

This compound: A Rationally Designed Peptide Inhibitor

This compound is a novel inhibitory peptide designed to specifically disrupt the interaction between YAP and TEAD.[8] It was developed by mimicking the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[8] this compound is a chimeric peptide that includes the YAP-binding domain of TEAD, allowing it to competitively inhibit the binding of YAP to TEAD.[9] This targeted disruption of the YAP-TEAD complex prevents the transcription of oncogenic genes, leading to the suppression of tumor growth.[8]

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of gastric cancer. The following tables summarize the key quantitative findings.

| In Vitro Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability | MGC-803 | % Inhibition at 320 ng/ml | >50% | [9] |

| Cell Viability | HeLa | Significant Inhibition | Not specified | [8] |

| Cell Viability | HCT116 | Significant Inhibition | Not specified | [8] |

| Cell Viability | A549 | Significant Inhibition | Not specified | [8] |

| Cell Viability | MCF-7 | Significant Inhibition | Not specified | [8] |

| Colony Formation | MGC-803 | Strong Inhibition | Not specified | [9] |

| In Vivo Assay (Gastric Cancer Xenograft Model) | Parameter | Dosage | Value | Reference |

| Tumor Growth Inhibition | Tumor Volume | 50 or 500 μg/kg | Significantly reduced | [8] |

| Tumor Growth Inhibition | Tumor Weight | 50 or 500 μg/kg | Significantly reduced | [8] |

| Pharmacokinetic Parameters in Mice | Parameter | Dosage | Value | Reference |

| Half-life (t1/2α) | 250 μg/kg | 0.78 hours | [1] | |

| 500 μg/kg | 0.82 hours | [1] | ||

| Maximum Concentration (Cmax) | 250 μg/kg | 6.12 ng/mL | [1] | |

| 500 μg/kg | 13.3 ng/mL | [1] | ||

| Clearance (CL) | 250 μg/kg | 7.41 ml/min/kg | [1] | |

| 500 μg/kg | 7.72 ml/min/kg | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is based on an ATP-based luminescence assay to measure cell proliferation.[8]

-

Cell Seeding: Seed gastric cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000 cells per well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160, 320 ng/ml).[9]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

Lysis and Luminescence Reading: Add 100 µl of a cell lysis/ATP detection reagent to each well. Mix for 2 minutes at room temperature. After 10 minutes, measure the luminescence using a multilabel plate reader.[8]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

-

Cell Seeding: Seed a low density of gastric cancer cells (e.g., 500 cells per well) in a 6-well plate.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Gently wash the colonies with PBS, fix them with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet solution for 20 minutes.

-

Quantification: After washing and drying, count the number of colonies (typically defined as clusters of >50 cells).

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to assess the disruption of the YAP-TEAD interaction by this compound.[8]

-

Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD overnight at 4°C.

-

Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

In Vivo Gastric Cancer Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor activity.[8]

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[8]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of gastric cancer cells (e.g., MGC-803) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.

-

Treatment: Administer this compound via tail vein injection at specified dosages (e.g., 50 or 500 μg/kg) daily or on a defined schedule.[8] The control group receives a vehicle control.

-

Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation and apoptosis.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: The Hippo Signaling Pathway and the Mechanism of this compound Action.

Caption: In Vitro Experimental Workflow for this compound Evaluation.

Caption: In Vivo Xenograft Model Workflow for this compound Efficacy Testing.

Conclusion and Future Perspectives

The development of this compound exemplifies a successful, rational design approach to targeting a previously "undruggable" protein-protein interaction. The preclinical data strongly support its potential as a therapeutic agent for gastric cancers characterized by YAP hyperactivation. While this guide has focused on this compound as a case study, the principles of identifying critical PPIs and designing competitive inhibitors can be broadly applied to other challenging targets in various diseases.

Future research will likely focus on optimizing the drug-like properties of this compound, such as its in vivo stability and bioavailability, potentially through peptide engineering or the development of small-molecule mimetics. Furthermore, the identification of predictive biomarkers, such as the YAP/VGLL4 ratio, will be crucial for patient stratification in future clinical trials.[8] The journey of this compound from a deep biological understanding of the Hippo pathway to a promising therapeutic candidate offers a valuable blueprint for the continued pursuit of therapies against the "undruggable" proteome.

References

- 1. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo xenograft tumor model [bio-protocol.org]

- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tead and AP1 coordinate transcription and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VGLL4 inhibits YAP1/TEAD signaling to suppress the epidermal squamous cell carcinoma cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

An In-depth Technical Guide to the Super-TDU Peptide: A Targeted Inhibitor of the YAP-TEAD Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Super-TDU peptide, a novel therapeutic agent targeting the Hippo signaling pathway. The document details its mechanism of action, summarizes key preclinical data, and outlines experimental protocols for its evaluation.

Core Mechanism of Action

This compound is an inhibitory peptide specifically designed to disrupt the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[1][2] In a healthy state, the Hippo signaling pathway regulates organ size and cell proliferation by phosphorylating and inactivating YAP, a transcriptional coactivator.[3][4] When the Hippo pathway is dysregulated, as is common in many cancers, dephosphorylated YAP translocates to the nucleus and binds with TEADs to promote the transcription of pro-proliferative and anti-apoptotic genes.[3][4]

This compound mimics the TDU domain of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[4][5] By competitively binding to TEADs, this compound effectively blocks the oncogenic activity of YAP, leading to the downregulation of its target genes, such as CTGF, CYR61, and CDX2.[1][2][5] This targeted disruption of the YAP-TEAD complex has shown significant potential in inhibiting tumor growth, particularly in cancers with a high YAP/VGLL4 ratio.[1][6]

Signaling Pathway and Mechanism of this compound

Preclinical Data Summary

The anti-tumor efficacy of this compound has been evaluated in both in vitro and in vivo models.

This compound has demonstrated selective inhibition of cell viability and colony formation in various cancer cell lines.[1] Notably, its efficacy is correlated with the YAP/VGLL4 ratio within the tumor cells.[1][6]

| Cell Line | Cancer Type | Effect of this compound | Reference |

| MGC-803 | Gastric Cancer | Significant inhibition of cell viability and colony formation. | [1] |

| BGC-823 | Gastric Cancer | Inhibition of cell viability and colony formation. | [1] |

| HGC27 | Gastric Cancer | Inhibition of cell viability and colony formation. | [1] |

| MKN-45 | Gastric Cancer | No significant inhibition. | [1] |

| HeLa | Cervical Cancer | Significant growth inhibition. | [1] |

| HCT116 | Colon Cancer | Significant growth inhibition. | [1] |

| A549 | Lung Cancer | Significant growth inhibition. | [1] |

| MCF-7 | Breast Cancer | Significant growth inhibition. | [1] |

| Jurkat | Leukemia | Marginal growth inhibition. | [1] |

| Raji | Lymphoma | Marginal growth inhibition. | [1] |

In vivo studies using mouse models of gastric cancer have shown that this compound markedly decreases tumor size and weight in a dose-dependent manner.[2][7]

| Parameter | 250 µg/kg Dose | 500 µg/kg Dose | Reference |

| t1/2α | 0.78 hours | 0.82 hours | [2] |

| Cmax | 6.12 ng/mL | 13.3 ng/mL | [2] |

| Clearance (CL) | 7.41 ml/min/kg | 7.72 ml/min/kg | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0-320 ng/ml) and incubate for 72 hours.[1]

-

ATP-based Viability Assay:

-

Add 100 µl of ATP-based assay reagent to each well.

-

Mix for 2 minutes at room temperature.

-

After a 10-minute incubation, measure the intracellular ATP content using a multilabel luminescence counter.[1]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in an animal model.

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/cA nu/nu).[1]

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., MGC-803) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound via tail vein injection at specified dosages (e.g., 50 or 500 μg/kg) daily.[2]

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight. Analyze the expression of YAP target genes in tumor tissues.

Experimental Workflow Visualization

Conclusion

This compound represents a promising therapeutic strategy for cancers characterized by the hyperactivation of the YAP-TEAD transcriptional program. Its specific mechanism of action and demonstrated efficacy in preclinical models warrant further investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in this novel peptide inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. CN104548131A - Application of VGLL4 gene in treatment of tumors and related medicament of VGLL4 gene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Cellular Pathways and Mechanisms of a Novel YAP-TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Super-TDU, a novel peptide-based inhibitor of the YAP-TEAD transcriptional complex, and its role in modulating cellular pathways implicated in gastric cancer. We will delve into the core mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the intricate signaling networks it influences.

Executive Summary

This compound is a biomimetic peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural antagonist of the transcriptional coactivator Yes-associated protein (YAP). By competitively binding to the TEA domain (TEAD) family of transcription factors, this compound effectively disrupts the oncogenic YAP-TEAD interaction. This intervention leads to the downregulation of key pro-proliferative and anti-apoptotic genes, resulting in the inhibition of tumor growth, particularly in gastric cancer models. This document serves as a technical guide for researchers exploring the therapeutic potential of targeting the Hippo signaling pathway.

The Hippo Pathway and the Role of YAP/TEAD in Cancer

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and tumor development.[4][5] The primary downstream effectors of the Hippo pathway are the transcriptional coactivators YAP and its paralog TAZ.[1]

When the Hippo pathway is active, a kinase cascade phosphorylates YAP, leading to its cytoplasmic sequestration and subsequent degradation.[1][3] However, when the pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors.[4][5] The resulting YAP-TEAD complex drives the expression of a battery of target genes, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Caudal Type Homeobox 2 (CDX2), which collectively promote cell proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[6][7][8]

VGLL4 acts as a natural tumor suppressor by competing with YAP for binding to TEAD, thereby inhibiting its transcriptional activity.[9] this compound was engineered as a VGLL4-mimicking peptide to leverage this natural inhibitory mechanism for therapeutic purposes.[9]

Mechanism of Action of this compound

This compound functions as a direct competitive inhibitor of the YAP-TEAD interaction. By binding to the YAP-binding domain of TEAD, this compound prevents the association of nuclear YAP, thereby abrogating the formation of the active transcriptional complex. This leads to a dose-dependent decrease in the expression of YAP-TEAD target genes, ultimately resulting in reduced cancer cell viability and tumor growth.[6][7]

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound disrupts the YAP-TEAD interaction, leading to the inhibition of tumor growth.

Quantitative Data on the Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of gastric cancer.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory effects on the viability of various gastric cancer cell lines.

| Cell Line | Description | Effect of this compound |

| MGC-803 | Human gastric carcinoma | Inhibition of cell viability and colony formation[6][7] |

| BGC-823 | Human gastric carcinoma | Inhibition of cell viability and colony formation[6] |

| HGC27 | Human gastric carcinoma | Inhibition of cell viability and colony formation[6][7] |

| MKN-45 | Human gastric carcinoma | No significant inhibition of cell viability[7] |

Table 1: In Vitro Effects of this compound on Gastric Cancer Cell Lines.

In Vivo Efficacy

In preclinical xenograft models of gastric cancer, systemic administration of this compound resulted in a significant, dose-dependent reduction in tumor growth.

| Animal Model | Treatment | Dosage | Outcome |

| BALB/c nude mice with MGC-803 xenografts | Intravenous injection | 50 µg/kg/day | Marked decrease in tumor size and weight[6] |

| BALB/c nude mice with MGC-803 xenografts | Intravenous injection | 500 µg/kg/day | Marked decrease in tumor size and weight[6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies in mice have provided initial insights into the in vivo behavior of this compound.

| Parameter | 250 µg/kg Dose | 500 µg/kg Dose |

| t½α (hours) | 0.78 | 0.82 |

| Cmax (ng/mL) | 6.12 | 13.3 |

| CL (ml/min/kg) | 7.41 | 7.72 |

Table 3: Pharmacokinetic Parameters of this compound in Mice.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (ATP-Based)

This protocol is used to quantify the number of viable cells in culture after treatment with this compound.

Materials:

-

Gastric cancer cell lines (e.g., MGC-803, BGC-823, HGC27)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well opaque-walled microplates

-

This compound peptide

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of the ATP-based assay reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 2: Experimental Workflow for the ATP-Based Cell Viability Assay.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to demonstrate the disruption of the YAP-TEAD protein-protein interaction by this compound.

Materials:

-

Gastric cancer cells (e.g., MGC-803)

-

This compound peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TEAD antibody (for immunoprecipitation)

-

Anti-YAP antibody (for western blot detection)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents and equipment

Procedure:

-

Culture MGC-803 cells to 80-90% confluency.

-

Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells with cold lysis buffer and collect the supernatant after centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-TEAD antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with cold wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting using an anti-YAP antibody. A decrease in the amount of co-immunoprecipitated YAP in the this compound treated sample indicates disruption of the interaction.

Figure 3: Experimental Workflow for Co-Immunoprecipitation of YAP-TEAD.

Signaling Pathway Visualization

The Hippo pathway is a complex network of protein interactions. The following diagram illustrates the core components of the pathway and the point of intervention for this compound.

Figure 4: The Hippo Signaling Pathway and the Point of Intervention for this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers driven by the dysregulation of the Hippo pathway, particularly gastric cancer. Its targeted mechanism of action, which involves the direct disruption of the YAP-TEAD transcriptional complex, offers a specific and potent means of inhibiting tumor growth. The data presented in this whitepaper underscore the potential of this compound as a lead compound for further preclinical and clinical development.

Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and exploring its therapeutic potential in a broader range of YAP-driven cancers. Furthermore, the development of robust biomarkers to identify patients most likely to respond to this compound therapy will be crucial for its successful clinical translation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information regarding this compound is based on preclinical research and its safety and efficacy in humans have not been established.

References

- 1. Identification of a novel YAP–14-3-3ζ negative feedback loop in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Common and Unique Transcription Signatures of YAP and TAZ in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Human Hippo TEAD Binding Interface with YAP/TAZ-Derived, Flexibility-Reduced Peptides in Gastric Cancer [ouci.dntb.gov.ua]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Super-TDU: A Targeted Peptide Antagonist of the YAP-TEAD Interaction for Gastric Cancer Research

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Super-TDU is a novel synthetic peptide that functions as a potent and specific antagonist of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction.[1][2] As a mimic of the endogenous YAP antagonist Vestigial-like family member 4 (VGLL4), this compound competitively binds to TEAD, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and tumorigenesis.[3][4] These application notes provide a comprehensive overview of the experimental design and protocols for utilizing this compound in gastric cancer research, based on currently available data.

Data Presentation

In Vitro Activity of this compound on Gastric Cancer Cell Lines

| Cell Line | Assay | Effect | Target Genes Downregulated |